SCH 23390 Glucuronide
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Overview
Description
SCH 23390 Glucuronide is a metabolite of SCH 23390, a highly potent and selective dopamine D1-like receptor antagonist. SCH 23390 is known for its ability to bind with high affinity to dopamine D1 and D5 receptor subtypes, as well as serotonin receptor subtypes 5-HT2 and 5-HT1C . This compound is formed through the glucuronidation process, which enhances the compound’s water solubility and facilitates its excretion from the body .
Preparation Methods
The synthesis of SCH 23390 Glucuronide involves the glucuronidation of SCH 23390. This process can be carried out in vitro using rat liver microsomes and the cofactor UDP-glucuronic acid (UDPGA) . The reaction conditions typically include the addition of detergents such as Lubrol or Triton X-100 to enhance liver enzyme activity. The separation of this compound from SCH 23390 can be achieved using high-performance liquid chromatography (HPLC) techniques or solvent extraction with 3-heptanone .
Chemical Reactions Analysis
SCH 23390 Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction that involves the conjugation of glucuronic acid to the parent compound. This reaction is catalyzed by the enzyme glucuronosyltransferase . The major product formed from this reaction is this compound, which is more water-soluble and can be readily excreted from the body. Other reactions such as oxidation, reduction, or substitution are not commonly associated with this compound.
Scientific Research Applications
SCH 23390 Glucuronide has been extensively studied for its potential therapeutic and toxic effects. It is used as a tool in pharmacological studies to understand the role of dopamine D1 receptors in various neurological disorders, including epilepsy, psychosis, and Parkinson’s disease . Additionally, this compound is used in topographical studies to determine the distribution of brain D1 receptors in rodents, nonhuman primates, and humans . Its high affinity for dopamine and serotonin receptors makes it a valuable compound in neuroscience research.
Mechanism of Action
SCH 23390 Glucuronide exerts its effects by binding to dopamine D1-like receptors, specifically D1 and D5 receptor subtypes . This binding inhibits the activation of adenylate cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP levels results in the modulation of various intracellular signaling pathways, ultimately affecting neuronal activity and neurotransmitter release . This compound also binds to serotonin receptors, although higher doses are required to induce a similar response in vivo .
Comparison with Similar Compounds
SCH 23390 Glucuronide is unique in its high selectivity and affinity for dopamine D1-like receptors. Similar compounds include haloperidol, apomorphine, and alpha-naphthol, which also demonstrate affinity for the glucuronosyltransferase enzyme responsible for the glucuronidation of SCH 23390 . these compounds differ in their receptor selectivity and pharmacological profiles. For example, haloperidol is a dopamine D2 receptor antagonist, while apomorphine is a non-selective dopamine receptor agonist .
Properties
CAS No. |
138584-32-4 |
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Molecular Formula |
C₂₃H₂₆ClNO₇ |
Molecular Weight |
463.91 |
Synonyms |
(R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-phenyl-1H-3-benzazepin-7-yl β-D-Glucopyranosiduronic Acid; (2S,3S,4S,5R,6S)-6-(((R)-8-Chloro-5-cyclohexyl-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxy |
Origin of Product |
United States |
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